molecular formula C18H15ClF2N2OS B2577724 1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-fluorophenyl)ethanone CAS No. 851802-99-8

1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-fluorophenyl)ethanone

Cat. No. B2577724
CAS RN: 851802-99-8
M. Wt: 380.84
InChI Key: XBPAIVKAPYGFTD-UHFFFAOYSA-N
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Description

1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C18H15ClF2N2OS and its molecular weight is 380.84. The purity is usually 95%.
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Scientific Research Applications

Catalyst- and Solvent-Free Synthesis Techniques

An efficient approach for the regioselective synthesis of heterocyclic amides, utilizing catalyst- and solvent-free conditions under microwave assistance, has been developed. These methodologies are significant for their environmental friendliness and potential in creating structurally complex molecules with high specificity and yield. Such techniques may be applicable in synthesizing compounds like 1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-fluorophenyl)ethanone, providing a basis for exploring its applications in medicinal chemistry or as intermediates in organic synthesis (Moreno-Fuquen et al., 2019).

Antimicrobial and Antifungal Agents

Research into the synthesis and biological evaluation of imidazole derivatives has highlighted their potential as antibacterial and antifungal agents. By starting from acid chloride preparation and using various aromatic acetic acids, researchers have synthesized compounds with significant bioactivity against common pathogens. This suggests that derivatives of the compound could be explored for their antimicrobial properties, potentially contributing to the development of new therapeutics (Sawant, Patil, & Baravkar, 2011).

Novel Thiazole Derivatives

The synthesis of novel thiazole derivatives via N, S-dialkylation has been reported, with the resulting compounds showing moderate to weak fungicidal and insecticidal activities. This illustrates the utility of such compounds in agricultural applications, suggesting a potential area of research for this compound and its derivatives (Zhu & Shi, 2008).

Anti-Helicobacter pylori Agents

Compounds structurally related to the subject molecule have shown potent and selective activity against Helicobacter pylori, a pathogen implicated in gastric ulcers and cancers. This highlights the potential for using such compounds in developing novel anti-H. pylori agents, with low resistance development rates and significant in vitro microbiological criteria fulfillment (Carcanague et al., 2002).

HIV-1 Replication Inhibitors

Research into N-arylsulfonyl-indole derivatives has identified compounds with promising activity against HIV-1 replication. Initial studies indicate significant inhibitory effects on virus replication, highlighting the potential for compounds like this compound to contribute to HIV/AIDS treatment research (Che et al., 2015).

Mechanism of Action

properties

IUPAC Name

1-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF2N2OS/c19-15-2-1-3-16(21)14(15)11-25-18-22-8-9-23(18)17(24)10-12-4-6-13(20)7-5-12/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPAIVKAPYGFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=C(C=CC=C2Cl)F)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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